molecular formula C22H30N6O2 B2989604 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-40-2

3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2989604
CAS No.: 887030-40-2
M. Wt: 410.522
InChI Key: NLVXLTFJNBYOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine core with various substituents, including a methyl group, a phenylpropyl chain, and a propylpiperazinyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-11-26-13-15-27(16-14-26)21-23-19-18(20(29)24-22(30)25(19)2)28(21)12-7-10-17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-16H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXLTFJNBYOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione typically involves multiple steps, starting with the construction of the purine core. One common approach is the Hantzsch synthesis , which involves the condensation of a β-keto ester with guanidine

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents facilitate substitution reactions.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other purine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione is used to study purine metabolism and its role in cellular processes. It can act as a probe to investigate enzyme activities and binding interactions.

Medicine: This compound has potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism, such as gout and certain types of cancer. Its ability to modulate purine levels makes it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug discovery.

Mechanism of Action

The mechanism by which 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors involved in purine metabolism, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

  • 3-Methyl-7-(3-phenylpropyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

  • 8-[(4-methoxybenzyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

  • 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

  • 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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